N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide
Overview
Description
N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide involves the inhibition of certain enzymes and proteins that are involved in various cellular processes such as cell growth and division. It has been shown to inhibit the activity of histone deacetylases (HDACs) which are enzymes that play a role in the regulation of gene expression. It has also been shown to inhibit the activity of heat shock protein 90 (HSP90) which is a protein that plays a role in the folding and stabilization of other proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell growth and division. In neurons, it has been shown to protect against cell death and improve cognitive function. It has also been shown to have anti-inflammatory properties and inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide in lab experiments is its specificity towards certain enzymes and proteins. This allows for a more targeted approach in studying their functions and interactions. However, one of the limitations is its potential toxicity and side effects which may affect the validity of the results obtained.
Future Directions
There are several future directions for the study of N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide. One direction is the development of more potent and selective analogs that can be used as potential drug candidates for the treatment of various diseases. Another direction is the study of its effects on other cellular processes such as autophagy and protein degradation. Additionally, the use of this compound as a tool for studying protein-protein interactions can be further explored.
Scientific Research Applications
N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. In medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. In pharmacology, it has been studied as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. In biochemistry, it has been used as a tool to study protein-protein interactions.
properties
IUPAC Name |
2-[2-(4-ethoxy-N-methylsulfonylanilino)propanoylamino]-N-prop-2-enylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-5-15-23-22(27)19-9-7-8-10-20(19)24-21(26)16(3)25(31(4,28)29)17-11-13-18(14-12-17)30-6-2/h5,7-14,16H,1,6,15H2,2-4H3,(H,23,27)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNLAKLASDMZFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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